molecular formula C10H15N3O B1400566 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1236285-21-4

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Cat. No. B1400566
CAS RN: 1236285-21-4
M. Wt: 193.25 g/mol
InChI Key: DEVKWXUWVQMDQJ-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . The IUPAC name for this compound is 1-(5-methyl-2-pyrimidinyl)-4-piperidinol .


Synthesis Analysis

The synthesis of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol involves several steps. One method involves the use of triethylamine in N,N-dimethyl-formamide at 100℃ for 5 hours . Another method involves a reaction with pyridine and 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate in 2-methoxy-2-methylpropane at 20℃ .


Molecular Structure Analysis

The molecular structure of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol consists of a piperidine ring attached to a methylpyrimidine ring . The InChI code for this compound is 1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 .

It is stored at a temperature of 4 degrees Celsius . The boiling point and other physical properties are not well-documented in the literature .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Aminopyrimidine Series as 5-HT1A Agonists: Aminopyrimidine derivatives, including compounds related to 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol, have been synthesized and evaluated for their potential as 5-HT1A agonists. These compounds demonstrate moderate potency in binding and functional assays, contributing to the understanding of serotonin receptor modulation (Dounay et al., 2009).

Molecular Structures and Synthesis

  • Structure and Synthesis of Pyrimidin-Piperazine Conjugates: Research on pyrimidine-piperazine-chromene and -quinoline conjugates includes derivatives of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol. These studies are significant for their implications in anti-proliferative activities and structure-activity relationships (Parveen et al., 2017).

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Properties: Schiff base derivatives, including those related to 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol, have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibit significant potency against various bacterial and fungal strains (Othman et al., 2019).

Corrosion Inhibition Properties

  • Corrosion Inhibition in Metals: Piperidine derivatives, including 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol, have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations, offering insights into materials science and engineering applications (Kaya et al., 2016).

Crystallography and Conformational Analysis

  • Crystallography and Molecular Modeling: Structural and conformational analysis of compounds related to 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol provides valuable insights into the crystal structures and electronic properties, which is vital for the design of novel molecules with desired pharmacological profiles (Ribet et al., 2005).

properties

IUPAC Name

1-(5-methylpyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVKWXUWVQMDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Synthesis routes and methods

Procedure details

The title compound is prepared from 2-chloro-5-methyl-pyrimidine and 4-hydroxy-piperidine following a procedure analogous to that described in Intermediate 37. LC (method 1): tR=0.48 min; Mass spectrum (ESI+): m/z=194 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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